molecular formula C17H20N4 B8286181 3-tert-butyl-1-(2-methylquinolin-6-yl)-1H-pyrazol-5-amine

3-tert-butyl-1-(2-methylquinolin-6-yl)-1H-pyrazol-5-amine

Cat. No.: B8286181
M. Wt: 280.37 g/mol
InChI Key: OFFLYSVBDRRMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-1-(2-methylquinolin-6-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C17H20N4 and its molecular weight is 280.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

5-tert-butyl-2-(2-methylquinolin-6-yl)pyrazol-3-amine

InChI

InChI=1S/C17H20N4/c1-11-5-6-12-9-13(7-8-14(12)19-11)21-16(18)10-15(20-21)17(2,3)4/h5-10H,18H2,1-4H3

InChI Key

OFFLYSVBDRRMFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N3C(=CC(=N3)C(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (502 mg, 7.27 mmol) in H2O (8 ml) was added dropwise to a well-stirred 0° C. mixture of 2-methylquinolin-6-amine (1.00 g, 6.32 mmol) in conc. HCl (10 ml). The resulting mixture was stirred at 0° C. for 1 h. Tin(II) chloride dihydrate (6.13 g, 27.2 mmol) in conc. HCl (8 ml) was added and stirring was continued at 0° C. for 1 h and then RT for 2 h. Ethanol (60 ml) and 4,4-dimethyl-3-oxopentanenitrile (1.03 g, 8.22 mmol) were added and the mixture was heated at reflux overnight. The completed reaction mixture was concentrated in vacuo and diluted with ethyl acetate (100 mL). The mixture was cooled in an ice/water bath and made basic (pH˜8) with solid sodium hydroxide. The solution was filtered through Celite, and the filter cake was washed with water (50 mL) and ethyl acetate (100 mL). The organic phase was separated, washed with brine, dried (Na2SO4), and concentrated to yield a foam. The foam was stirred in ether (50 mL) and allowed to stand for several hours. The resultant solid was collected by filtration and dried in vacuo to yield 3-tert-butyl-1-(2-methylquinolin-6-yl)-1H-pyrazol-5-amine (428 mg, 24% yield). MS (ESI) m/z: 281.2 (M+H+).
Quantity
502 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.13 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1.03 g
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Five

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